molecular formula C17H14ClN3 B11074658 5-(3-Chlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline

5-(3-Chlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline

Cat. No.: B11074658
M. Wt: 295.8 g/mol
InChI Key: ROFYMRDEWQXYGW-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline is a heterocyclic compound that belongs to the class of quinazoline derivatives. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3-chlorobenzaldehyde with 2-methyl-3-aminoquinazoline under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized using hydrazine hydrate to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to improve yield and purity. Techniques such as microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis have been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which may exhibit different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological processes, resulting in therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Chlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline is unique due to its specific structural features, which confer distinct biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C17H14ClN3

Molecular Weight

295.8 g/mol

IUPAC Name

5-(3-chlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline

InChI

InChI=1S/C17H14ClN3/c1-11-9-16-14-7-2-3-8-15(14)19-17(21(16)20-11)12-5-4-6-13(18)10-12/h2-10,17,19H,1H3

InChI Key

ROFYMRDEWQXYGW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(NC3=CC=CC=C3C2=C1)C4=CC(=CC=C4)Cl

Origin of Product

United States

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